1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Lipophilicity Drug Design Physicochemical Properties

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (CAS 927986-30-9) is a heterocyclic primary amine with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol. It is characterized by a cyclopropyl group and a 1-methylimidazole ring attached to a methanamine core.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 927986-30-9
Cat. No. B1284403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine
CAS927986-30-9
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(C2CC2)N
InChIInChI=1S/C8H13N3/c1-11-5-4-10-8(11)7(9)6-2-3-6/h4-7H,2-3,9H2,1H3
InChIKeyUQAHJVSDSGXTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (CAS 927986-30-9): Core Physicochemical Profile for Procurement Screening


1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (CAS 927986-30-9) is a heterocyclic primary amine with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . It is characterized by a cyclopropyl group and a 1-methylimidazole ring attached to a methanamine core . The compound is commercially available as a research chemical building block, typically supplied with a purity of NLT 95% or NLT 98%, and is offered by vendors such as Sigma-Aldrich (AldrichCPR), BOC Sciences, and MolCore .

Structural Determinants of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine: Why Close Analogs Are Not Interchangeable


Generic substitution within the class of imidazole-based methanamines is precluded by the specific combination of substituents. The target compound features a cyclopropyl group directly attached to the methanamine carbon, a substitution pattern distinct from analogs where the cyclopropyl group is on the imidazole nitrogen or where the amine is secondary. These structural variations directly impact conformational restriction, steric bulk, and electronic properties, which are critical parameters in medicinal chemistry campaigns. The cyclopropyl group is known to enhance metabolic stability and restrict molecular conformation compared to simple alkyl chains, while the specific N-methyl substitution on the imidazole ring modulates hydrogen-bonding potential and lipophilicity. As a result, even seemingly minor structural changes—such as moving the cyclopropyl group or altering the amine substitution—can lead to significantly different biological outcomes, making precise procurement essential for reproducible results [1].

Quantitative Differentiation of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine: Evidence-Based Procurement Parameters


LogD7.4 Comparison: Modulated Lipophilicity vs. Unsubstituted Imidazole Methanamine

The predicted LogD at pH 7.4 for 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is -1.67, which is significantly more lipophilic than the unsubstituted (1H-imidazol-2-yl)methanamine scaffold . This difference is attributable to the combined effects of the cyclopropyl and N-methyl substituents, which increase the molecule's ability to partition into lipid membranes compared to the more polar, unsubstituted parent core .

Lipophilicity Drug Design Physicochemical Properties

Conformational Restriction: Cyclopropyl-Induced Rigidity Compared to Flexible Alkyl Chains

The incorporation of a cyclopropyl group in 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine introduces conformational rigidity not present in analogs bearing flexible alkyl chains such as ethyl or isopropyl [1]. While quantitative experimental ΔG values for this specific compound are not available in the literature, class-level inferences from SAR studies on related imidazole-cyclopropyl amines demonstrate that cyclopropyl substitution often reduces conformational entropy and improves target binding enthalpy compared to acyclic analogs [1].

Conformational Analysis Structure-Based Design Metabolic Stability

Availability and Purity: Vendor-Specified Grade vs. Custom Synthesis Requirements

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is commercially available from multiple vendors with guaranteed purity levels. For instance, MolCore lists the compound with a purity of NLT 98% , while AKSci offers it at 95% purity . In contrast, closely related analogs such as 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride are often less readily available or require custom synthesis, introducing longer lead times and higher costs [1].

Chemical Procurement Purity Supply Chain

Optimal Use Cases for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Based on Structural and Physicochemical Evidence


Medicinal Chemistry: Design of CNS-Penetrant or Orally Bioavailable Drug Candidates

The predicted LogD7.4 of -1.67 positions 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine within an optimal range for passive membrane permeability while maintaining aqueous solubility . This property, derived from the combination of cyclopropyl and N-methyl substituents, makes it a suitable building block for designing drug candidates requiring oral bioavailability or blood-brain barrier penetration. In contrast, unsubstituted imidazole methanamines may be too polar, limiting their utility in such applications .

Structure-Based Drug Design: Scaffold for Conformationally Restricted Ligands

The cyclopropyl group introduces conformational rigidity, which is a valuable feature in structure-based drug design for enhancing target binding affinity and selectivity [1]. SAR studies on related imidazole cyclopropyl amine analogues have demonstrated that this restriction can lead to improved potency in enzyme inhibition assays [1]. This compound serves as a core scaffold for exploring constrained pharmacophores, particularly when designing inhibitors for targets with well-defined binding pockets.

High-Throughput Screening and Early Discovery Research

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is specifically supplied by Sigma-Aldrich as part of the AldrichCPR collection for early discovery researchers . It is intended for use in high-throughput screening (HTS) and initial hit identification campaigns where unique chemical space is valued. Procurement from this collection streamlines access to structurally diverse building blocks that may not be readily available from other commercial sources.

Synthesis of Metal Complexes for Bioinorganic and Catalysis Studies

Imidazole-containing primary amines, such as 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine, are known to act as ligands for transition metals. The parent compound, (1-methyl-1H-imidazol-2-yl)methanamine, has been successfully used to synthesize Pt(II) complexes with demonstrated cytotoxic activity against cancer cell lines, including non-small-cell lung cancer NCI-H460 cells [2]. The cyclopropyl-modified variant offers a sterically and electronically distinct ligand environment, which may influence the geometry, stability, and biological activity of the resulting metal complexes compared to simpler imidazole methanamine ligands.

Technical Documentation Hub

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